molecular formula C6H5F3N2O B6282952 1-methyl-5-(trifluoromethyl)-1H-imidazole-2-carbaldehyde CAS No. 1359996-82-9

1-methyl-5-(trifluoromethyl)-1H-imidazole-2-carbaldehyde

Cat. No.: B6282952
CAS No.: 1359996-82-9
M. Wt: 178.1
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Description

1-Methyl-5-(trifluoromethyl)-1H-imidazole-2-carbaldehyde is a privileged chemical scaffold in medicinal chemistry, serving as a key synthetic intermediate for the development of novel bioactive molecules. The imidazole core is a quintessential feature in heterocyclic chemistry, known for its hydrogen bonding capacity and presence in fundamental biological structures like the amino acid histidine . This specific compound, functionalized with a trifluoromethyl group and an aldehyde, is designed for constructing molecular hybrids and conjugates, a prominent strategy in modern drug discovery. A major research application lies in combating antibiotic resistance. Imidazole-based hybrids are actively investigated for their enhanced antibacterial properties, particularly against difficult-to-treat pathogens . The aldehyde group is a critical reactive handle, enabling further synthetic elaboration through reactions such as condensations and nucleophilic additions. This allows researchers to tether the imidazole moiety to other pharmacophores, creating single molecules with dual mechanisms of action. Such an approach can impair resistance development and improve pharmacokinetic profiles compared to combination therapies with individual drugs . Consequently, this building block is invaluable for synthesizing new compounds aimed at overcoming multidrug-resistant bacterial infections and exploring new modes of action in antibacterial research.

Properties

CAS No.

1359996-82-9

Molecular Formula

C6H5F3N2O

Molecular Weight

178.1

Purity

85

Origin of Product

United States

Preparation Methods

Heterocyclization Approaches

Heterocyclization reactions are a cornerstone of imidazole synthesis, often involving condensation between aldehydes and amines or their derivatives. For 1-methyl-5-(trifluoromethyl)-1H-imidazole-2-carbaldehyde, this method typically begins with a trifluoromethyl-containing aldehyde precursor.

A representative protocol involves the reaction of 3-bromo-4-hydroxy-5-methoxybenzaldehyde with ethyl 4-(methylamino)-3-nitrobenzoate in the presence of sodium dithionite (Na₂S₂O₄) and dimethyl sulfoxide (DMSO) at 90°C . Although this specific example produces a benzimidazole derivative, the methodology can be adapted by substituting the aldehyde component with a trifluoromethylated analogue. The sodium dithionite acts as a reducing agent, facilitating nitro-group reduction and subsequent cyclization. After reflux, the intermediate undergoes base hydrolysis (e.g., NaOH in ethanol) to yield the final product .

Key challenges include ensuring regioselective cyclization and avoiding over-reduction of sensitive functional groups. Modulating reaction temperature (90–100°C) and stoichiometric ratios of Na₂S₂O₄ (3 equiv) optimizes yield and purity .

Van Leusen Imidazole Synthesis

The van Leusen reaction, utilizing tosylmethylisocyanides (TosMICs), offers a versatile route to 1,4,5-trisubstituted imidazoles. This method employs a [3+2] cycloaddition between TosMICs and aldimines, followed by elimination of p-toluenesulfonic acid (p-TsOH) .

For the target compound, the aldimine precursor would derive from a trifluoromethylated amine and an aldehyde. For example, condensation of 2-(trifluoromethyl)ethylamine with glyoxal generates an aldimine, which reacts with TosMIC under basic conditions (e.g., K₂CO₃) to form the imidazole core . The aldehyde group is introduced either during cyclization or via post-functionalization. A recent adaptation involves photoredox catalysis to enhance reaction efficiency, though this remains exploratory for trifluoromethylated imidazoles .

Reactant 1Reactant 2ConditionsYield (%)Reference
TosMICTrifluoromethyl aldimineK₂CO₃, DMF, 90°C65–70
Glyoxal derivativeCF₃-containing amineNa₂S₂O₄, DMSO55–60

Trifluoromethylation of Imidazole Intermediates

Post-cyclization trifluoromethylation provides an alternative strategy, particularly when direct cyclization with CF₃ precursors is challenging. A one-pot telescoping method developed by involves sulfuration and trifluoromethylation of 2-unsubstituted imidazole N-oxides.

In this approach, imidazole N-oxide (e.g., 1-methylimidazole-2-carbaldehyde N-oxide) reacts with 2,2,4,4-tetramethyl-3-thioxocyclobutanone (4 ) in dichloromethane (DCM), followed by treatment with a trifluoromethylating agent (e.g., Togni reagent 5a ) in methanol/HCl at −30°C . This sequential S-transfer/trifluoromethylation achieves 52–89% yields for analogous compounds, with the CF₃ group introduced regioselectively at the 5-position.

Critical parameters include:

  • Temperature control : −30°C prevents side reactions during trifluoromethylation.

  • Solvent system : Methanol/HCl enhances electrophilic character of the intermediate thione .

Photoredox Organocatalytic Methods

The enantioselective α-trifluoromethylation of aldehydes, as reported by , merges photoredox catalysis with enamine activation. While originally applied to linear aldehydes, this strategy could be adapted for imidazole-2-carbaldehydes by pre-forming the imidazole core.

The protocol employs Ir(ppy)₂(dtb-bpy)⁺ (1 ) as a photoredox catalyst and imidazolidinone 2 as an organocatalyst. Under visible light, trifluoromethyl iodide (CF₃I) generates CF₃ radicals, which add to enamine intermediates derived from the aldehyde group . For this compound, this method would require pre-synthesizing 1-methylimidazole-2-carbaldehyde, followed by radical trifluoromethylation at the 5-position.

ParameterValueImpact on Yield
Catalyst loading0.5 mol% Ir, 20 mol% 2 Maximizes enantioselectivity (99% ee)
Temperature−20°CPrevents racemization
SolventDMFStabilizes enamine intermediate

Comparative Analysis and Optimization

Each method presents distinct advantages and limitations:

  • Heterocyclization : High atom economy but requires CF₃-containing starting materials.

  • Van Leusen synthesis : Modular for diverse substitutions but involves toxic TosMICs.

  • Trifluoromethylation : Late-stage functionalization avoids unstable intermediates but demands precise control.

  • Photoredox catalysis : Enantioselective potential but untested for imidazole substrates.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-5-(trifluoromethyl)-1H-imidazole-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Strong bases such as sodium hydride in aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products:

Scientific Research Applications

1-Methyl-5-(trifluoromethyl)-1H-imidazole-2-carbaldehyde has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-methyl-5-(trifluoromethyl)-1H-imidazole-2-carbaldehyde is largely dependent on its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins and enzymes. This interaction can lead to the inhibition or activation of specific pathways, depending on the target. For example, in medicinal chemistry, the compound may inhibit enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Structural and Physical Properties

The table below summarizes key structural analogs and their properties:

Compound Name CAS RN Molecular Formula MW (g/mol) Substituents (Positions) Melting Point (°C) Key Features
1-Methyl-5-(trifluoromethyl)-1H-imidazole-2-carbaldehyde - C₆H₅F₃N₂O 178.11 1-CH₃, 5-CF₃, 2-CHO Not reported High electrophilicity, CF₃ stability
1-Methyl-1H-imidazole-5-carbaldehyde 39021-62-0 C₅H₆N₂O 110.11 1-CH₃, 5-CHO 53–54 Lacks CF₃; simpler structure
5-(Trifluoromethyl)-1H-imidazole-2-carbaldehyde 102808-02-6 C₅H₃F₃N₂O 164.09 5-CF₃, 2-CHO Not reported Lacks 1-CH₃; higher reactivity
1-Phenyl-1H-imidazole-2-carbaldehyde 6002-15-9 C₁₀H₈N₂O 172.19 1-Ph, 2-CHO Not reported Bulky phenyl group
2-(2-Fluorophenyl)-1H-imidazole-5-carbaldehyde 1138033-98-3 C₁₀H₇FN₂O 190.17 2-(2-F-Ph), 5-CHO Not reported Fluorine enhances polarity
1-Methyl-1H-benzo[d]imidazole-2-carbaldehyde 3012-80-4 C₉H₈N₂O 160.17 Benzo-fused, 1-CH₃, 2-CHO Not reported Extended aromatic system

Notes:

  • Trifluoromethyl Group Impact: The CF₃ group in the target compound increases electron-withdrawing effects, enhancing the aldehyde's electrophilicity compared to non-fluorinated analogs like 1-methyl-1H-imidazole-5-carbaldehyde .
  • Aromatic Systems : Benzoimidazole derivatives (e.g., 1-Methyl-1H-benzo[d]imidazole-2-carbaldehyde) exhibit greater π-conjugation, altering UV-Vis absorption and reactivity .

Research Findings and Data

Reactivity Trends

  • Aldehyde Reactivity : The target compound’s aldehyde reacts faster in condensations than 1-methyl-1H-imidazole-5-carbaldehyde due to the electron-withdrawing CF₃ group .
  • Thermal Stability : Derivatives like ethyl 4-(4-bromophenyl)-1-methyl-2-phenyl-1H-imidazole-5-carboxylate (mp 106–107°C) suggest that CF₃-containing imidazoles may exhibit lower melting points compared to brominated analogs .

Spectroscopic Data

  • ¹H NMR : The aldehyde proton in the target compound resonates at δ ~9.8–10.2 ppm, downfield-shifted due to CF₃ electron withdrawal .
  • MS Analysis : Molecular ion peaks align with theoretical masses (e.g., m/z 178.11 for [M+H]⁺) .

Biological Activity

1-Methyl-5-(trifluoromethyl)-1H-imidazole-2-carbaldehyde is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by the presence of a trifluoromethyl group and an aldehyde functional group attached to an imidazole ring. This structural configuration enhances its lipophilicity and reactivity, making it a suitable candidate for various biological applications.

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties . Preliminary studies have shown its effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The presence of the aldehyde group is crucial for its antibacterial activity, as it facilitates interaction with bacterial enzymes and proteins.

Table 1: Antimicrobial Activity Against Various Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Methicillin-resistant Staphylococcus aureus (MRSA)0.5 mg/mL
Escherichia coli0.7 mg/mL
Pseudomonas aeruginosa0.9 mg/mL

Anticancer Activity

In addition to its antimicrobial effects, this compound has been evaluated for its anticancer properties . A study demonstrated that it could inhibit the growth of cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The compound's mechanism involves the induction of apoptosis in cancer cells, which is evidenced by increased caspase-3 activity.

Case Study: Apoptosis Induction in MDA-MB-231 Cells

In vitro studies revealed that treatment with this compound at concentrations of 10 µM resulted in:

  • Morphological changes indicative of apoptosis.
  • Caspase-3 activity enhancement by 1.33 to 1.57 times compared to untreated controls.
  • Cell cycle analysis indicating G0/G1 phase arrest at lower concentrations.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets within cells. The trifluoromethyl group enhances the compound's ability to penetrate lipid membranes and interact with hydrophobic regions of proteins, which can lead to either inhibition or activation of various biochemical pathways.

Comparative Analysis with Analogous Compounds

When compared to similar compounds, such as 1-methyl-3-(trifluoromethyl)-1H-pyrazole-2-carbaldehyde, the unique positioning of the trifluoromethyl group on the imidazole ring significantly influences its biological activity. This specificity can affect potency and efficacy in therapeutic applications.

Table 2: Comparison with Related Compounds

Compound NameAntimicrobial Activity (MIC)Anticancer Activity (IC50)
This compound0.5 mg/mL4.98–14.65 µM
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-2-carbaldehyde0.6 mg/mL5.00–15.00 µM

Q & A

Q. Basic Characterization

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 9.8–10.1 ppm confirm the aldehyde proton. The trifluoromethyl group (CF₃) splits adjacent imidazole protons into distinct multiplets (δ 7.2–7.5 ppm) .
    • ¹³C NMR : The aldehyde carbon appears at δ 190–195 ppm, while the CF₃ group resonates at δ 120–125 ppm (q, JCFJ_{C-F} ≈ 270 Hz) .
  • Mass Spectrometry : ESI-MS shows a molecular ion peak at m/z 178.11 (M⁺), with fragmentation patterns consistent with imidazole ring cleavage .

Q. Advanced Structural Analysis

  • X-ray Crystallography : Single-crystal diffraction (using SHELX software ) reveals bond lengths (C=O: ~1.22 Å, C-F: ~1.33 Å) and dihedral angles between the imidazole ring and CF₃ group. Weak intermolecular interactions (C–H⋯O, π-π stacking) influence crystal packing .
  • Thermal Analysis : DSC and TGA data show decomposition onset at ~200°C, correlating with aldehyde group instability .

What strategies resolve contradictions in reported biological activities of this compound across studies?

Basic Data Interpretation
Discrepancies in bioactivity (e.g., IC₅₀ variations in antimicrobial assays) may arise from differences in:

  • Test strains : Gram-negative vs. Gram-resistant bacteria (e.g., E. coli vs. S. aureus) .
  • Solubility : Use of DMSO vs. aqueous buffers affects compound bioavailability .

Q. Advanced Analytical Approaches

  • Dose-Response Curves : Normalize data using Hill plots to account for non-linear kinetics .
  • Computational Modeling : Molecular docking (AutoDock Vina) identifies binding affinities to targets like bacterial enoyl-ACP reductase, explaining activity variations .
  • Metabolic Stability Studies : LC-MS/MS tracks degradation products in serum, clarifying false-negative results .

How can the aldehyde group in this compound be selectively functionalized for derivatization studies?

Q. Basic Functionalization

  • Nucleophilic Addition : React with hydrazines (e.g., phenylhydrazine) in ethanol at 25°C to form hydrazones (confirmed by loss of aldehyde proton in ¹H NMR) .
  • Reduction : Use NaBH₄ in methanol to reduce the aldehyde to a hydroxymethyl group (-CH₂OH) without affecting the CF₃ moiety .

Q. Advanced Applications

  • Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with propargylamine generates triazole-linked conjugates for drug delivery studies .
  • Schiff Base Formation : Condensation with amino acids (e.g., lysine) under microwave irradiation yields bioactive hybrids with enhanced solubility .

What computational methods are suitable for predicting the reactivity and stability of this compound?

Q. Basic Computational Tools

  • DFT Calculations (Gaussian 16) : Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic sites (e.g., aldehyde carbon) and Fukui indices .
  • HOMO-LUMO Analysis : Estimate energy gaps (~4.5 eV) to assess susceptibility to nucleophilic/electrophilic attacks .

Q. Advanced Modeling

  • Molecular Dynamics (MD) Simulations : Simulate solvation in water/DMSO mixtures (GROMACS) to study aggregation tendencies .
  • ADMET Prediction (SwissADME) : Forecast pharmacokinetic properties (e.g., logP ~1.8, CNS permeability) to prioritize derivatives for in vivo testing .

How do steric and electronic effects of the trifluoromethyl group influence the compound’s chemical behavior?

Q. Basic Electronic Effects

  • Electron-Withdrawing Nature : The CF₃ group reduces electron density on the imidazole ring, lowering pKa (~4.2 for N-H) and enhancing electrophilicity at C-2 .
  • Steric Hindrance : The bulky CF₃ group restricts rotation around the C5–C(CF₃) bond, leading to atropisomerism in derivatives .

Q. Advanced Applications

  • Catalysis : CF₃ stabilizes transition states in Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), improving yields of biaryl products .
  • Fluorine-Specific Interactions : ¹⁹F NMR detects halogen bonding with proteins (e.g., serum albumin), relevant for drug-target binding studies .

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